1-methyl-1,3-diazinane-2-thione 1-methyl-1,3-diazinane-2-thione
Brand Name: Vulcanchem
CAS No.: 24421-05-4
VCID: VC3916984
InChI: InChI=1S/C5H10N2S/c1-7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8)
SMILES: CN1CCCNC1=S
Molecular Formula: C5H10N2S
Molecular Weight: 130.21 g/mol

1-methyl-1,3-diazinane-2-thione

CAS No.: 24421-05-4

Cat. No.: VC3916984

Molecular Formula: C5H10N2S

Molecular Weight: 130.21 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1,3-diazinane-2-thione - 24421-05-4

Specification

CAS No. 24421-05-4
Molecular Formula C5H10N2S
Molecular Weight 130.21 g/mol
IUPAC Name 1-methyl-1,3-diazinane-2-thione
Standard InChI InChI=1S/C5H10N2S/c1-7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8)
Standard InChI Key KWRGMBARTDLYSH-UHFFFAOYSA-N
SMILES CN1CCCNC1=S
Canonical SMILES CN1CCCNC1=S

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

1-Methyl-1,3-diazinane-2-thione, also known as tetrahydro-1-methyl-1H-pyrimidine-2-thione, belongs to the thiadiazinane family. Its IUPAC name reflects a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a thiocarbonyl group at position 2 and a methyl substituent at position 1 . The molecular structure is confirmed by FT-IR and NMR spectroscopy, with key absorption bands at 3310 cm⁻¹ (O–H) and 1474 cm⁻¹ (C=S) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight130.21 g/mol
InChI KeyKWRGMBARTDLYSH-UHFFFAOYSA-N
Melting Point (methyl)130–132°C
SolubilityDichloromethane, Ethanol

Crystallographic Insights

X-ray diffraction reveals a non-planar ring structure, with a dihedral angle of 42.1° between the N/C/N and C/C/C planes . Molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds (H⋯O distance: 2.00 Å), stacking along the crystallographic a-axis . This packing arrangement influences solid-state reactivity and stability.

Synthetic Methodologies

One-Pot Cyclocondensation

The primary synthesis involves reacting primary amines (e.g., methylamine, benzylamine) with carbon disulfide (CS₂) and formaldehyde in basic media . For example:

  • Methylamine (20 mmol) and KOH are stirred with CS₂ for 3–4 hours.

  • Formaldehyde (40 mmol) is added, followed by ethanolamine to form the thiadiazinane core.

  • Acidification with HCl yields the product (67–85% yield) .

Alternative Routes

A secondary method involves the hydrolysis of 1-Methyl-2-dimethylamino-1,4,5,6-tetrahydropyrimidinium chloride with aqueous NaOH, yielding the title compound as a byproduct . This route is less efficient but demonstrates the compound’s accessibility from quaternary ammonium precursors.

Physicochemical and Hazard Profiles

Physical Properties

  • Purity: 95% (typical commercial grade) .

  • LogP: 0.1964, indicating moderate hydrophobicity .

  • Thermal Stability: Decomposes above 250°C without explosive properties .

Hazard Classification (GHS)

Hazard StatementRisk DescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; rinse mouth
H315Skin irritationWear protective gloves
H319Serious eye irritationUse eye protection
H335Respiratory tract irritationUse in ventilated areas

Applications in Organic Synthesis

Thiadiazine Derivatives

The compound acts as a precursor for 5-hydroxyalkylated thiadiazine thiones, which exhibit potential bioactivity. For instance, 5-(2-hydroxyethyl)-3-methyl-1,3,5-thiadiazinane-2-thione is synthesized via esterification with acid halides . These derivatives are explored for antimicrobial and anticancer properties.

Cycloaddition Reactions

In reactions with electron-deficient alkynes, 1-methyl-1,3-diazinane-2-thione facilitates 1,3-dipolar cycloadditions, forming indolizine scaffolds . Such heterocycles are valuable in drug discovery, exemplified by methyl 1-oxo-benzimidazo[1,2-a]pyridine-3-carboxylate .

SupplierPurityPrice (50 mg)Availability
1PlusChem95%$1113–4 weeks
Enamine95%$64In stock
A2B Chem LLC95%$801 week

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